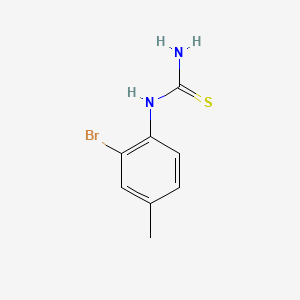

2-Bromo-4-methylphenylthiourea

Description

Contextualization of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea, an organosulfur compound with a structure similar to urea (B33335) but with a sulfur atom replacing the oxygen, and its derivatives are a significant class of compounds in modern chemical research. mdpi.com The versatility of the thiourea functional group, with its ability to form stable hydrogen bonds and coordinate with metal ions, makes it a valuable scaffold in various scientific fields. mdpi.comnih.gov In medicinal chemistry, thiourea derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.govresearchgate.net Their applications also extend to agriculture, where they have been explored as pesticides and plant growth regulators. acs.org Furthermore, thiourea derivatives serve as important intermediates in organic synthesis and as ligands in coordination chemistry. mdpi.comnih.gov

Significance and Research Rationale for 2-Bromo-4-methylphenylthiourea

Within the broad family of thiourea derivatives, this compound (C8H9BrN2S) has garnered interest due to its specific structural features. scbt.com The presence of a bromine atom and a methyl group on the phenyl ring influences the electronic properties and steric hindrance of the molecule, which in turn can modulate its reactivity and biological activity. The rationale for its study often stems from the desire to develop new compounds with enhanced or specific properties compared to other substituted phenylthioureas. jocpr.com The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. The methyl group, on the other hand, can affect the compound's lipophilicity and metabolic stability.

Overview of Academic Research Areas Pertaining to the Chemical Compound

Academic research on this compound and related compounds primarily falls into the following areas:

Organic Synthesis and Characterization: A significant portion of research focuses on the development of efficient synthetic routes to produce this compound and its analogues. researchgate.net This includes the optimization of reaction conditions and the purification of the final product. Detailed characterization using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial to confirm the structure and purity of the synthesized compound. researchgate.netsunankalijaga.org X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Medicinal Chemistry: Given the established biological activities of thiourea derivatives, this compound has been investigated for its potential as a therapeutic agent. mdpi.comnih.gov Research in this area involves screening the compound for various biological activities, such as antimicrobial and anticancer properties. mdpi.comjocpr.com

Materials Science and Coordination Chemistry: The thiourea moiety can act as a ligand, binding to metal ions to form coordination complexes. mdpi.com The resulting metal complexes of this compound could exhibit interesting magnetic, optical, or catalytic properties.

Agrochemical Research: Following the trend of other thiourea derivatives, there is potential for the investigation of this compound in the development of new agrochemicals, such as pesticides or herbicides. acs.orgchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTARKBNALVKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398516 | |

| Record name | 2-bromo-4-methylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-79-9 | |

| Record name | 2-bromo-4-methylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Bromo 4 Methylphenylthiourea

Established Synthetic Routes and Mechanistic Pathways

The primary and most established method for synthesizing 2-Bromo-4-methylphenylthiourea involves a two-step process. The first step is the synthesis of the precursor, 2-bromo-4-methylaniline (B145976), followed by its conversion to the target thiourea (B124793) derivative.

A common route to obtain 2-bromo-4-methylaniline starts from p-toluidine (B81030) (4-methylaniline). libretexts.org To control the regioselectivity of the bromination, the highly activating amino group of p-toluidine is first protected by acetylation with acetic anhydride. libretexts.org This forms N-(p-tolyl)acetamide. The subsequent electrophilic aromatic substitution with bromine typically occurs at the position ortho to the amino group, yielding N-(2-bromo-4-methylphenyl)acetamide. Finally, hydrolysis of the amide under basic conditions removes the acetyl group to afford 2-bromo-4-methylaniline. libretexts.org

Once the 2-bromo-4-methylaniline precursor is obtained, it is converted to this compound. A widely used method for this transformation is the reaction with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, such as hydrochloric acid. ijcrt.orgneliti.com The reaction mixture is typically heated under reflux to facilitate the formation of the thiourea. ijcrt.org

Reaction Mechanisms and Intermediate Species

The conversion of 2-bromo-4-methylaniline to this compound proceeds through a nucleophilic addition mechanism. The general mechanism for the formation of phenylthioureas from anilines and ammonium thiocyanate involves the following key steps:

Formation of Thiocyanic Acid: In the acidic medium, ammonium thiocyanate generates thiocyanic acid (HSCN).

Protonation of the Amine: The amino group of 2-bromo-4-methylaniline is protonated by the acid to form the corresponding anilinium salt.

Nucleophilic Attack: The unprotonated amine, in equilibrium with its protonated form, acts as a nucleophile and attacks the electrophilic carbon atom of thiocyanic acid.

Formation of an Intermediate: This attack leads to the formation of an unstable intermediate species.

Rearrangement and Deprotonation: The intermediate rearranges, and subsequent deprotonation yields the final product, this compound.

An alternative pathway involves the formation of an isothiocyanate intermediate. In some synthetic approaches for thiourea derivatives, the amine first reacts to form an isothiocyanate (R-N=C=S), which is then attacked by ammonia (B1221849) (generated from the ammonium salt) to form the thiourea. orgsyn.org

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted based on general principles for thiourea synthesis. researchgate.netaensiweb.com

| Parameter | Condition | Rationale |

| Temperature | Refluxing at elevated temperatures (e.g., 60-70°C or higher) | To increase the reaction rate and drive the equilibrium towards product formation. ijcrt.org |

| Reaction Time | Typically several hours (e.g., 4 hours) | To ensure the reaction goes to completion. ijcrt.org |

| Solvent | Often an aqueous acidic solution or ethanol (B145695) | To dissolve the reactants and facilitate the reaction. ijcrt.orgglobalresearchonline.net |

| pH | Acidic conditions (e.g., using HCl) | To catalyze the reaction and facilitate the formation of the reactive thiocyanic acid. ijcrt.orgneliti.com |

| Reactant Ratio | A slight excess of ammonium thiocyanate | To ensure complete conversion of the aniline (B41778) derivative. ijcrt.org |

This table is generated based on general procedures for phenylthiourea (B91264) synthesis and may require specific optimization for this compound.

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of thiourea derivatives is continuously evolving, with a focus on developing more efficient and environmentally friendly methods. While specific novel methods for this compound are not extensively documented, general advancements in thiourea synthesis can be applied.

One such approach is the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a thiocarbonyl transfer agent. acs.org This method involves the reaction of the amine with TCDI to form an isothiocyanate intermediate, which then reacts with another amine or ammonia to yield the thiourea. acs.org This can offer milder reaction conditions and avoid the use of strong acids.

Catalyst development in thiourea synthesis often focuses on facilitating the key bond-forming steps. While many traditional methods are catalyst-free, research is exploring the use of various catalysts to improve reaction efficiency and selectivity, particularly in multicomponent reactions for creating complex thiourea derivatives. bas.bg

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, reduction of waste, and energy efficiency.

Several green approaches to thiourea synthesis have been reported for related compounds:

Aqueous Media: Performing the reaction in water instead of organic solvents is a significant green improvement, reducing the use of volatile and often toxic organic compounds. organic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: Some syntheses of thiourea derivatives have been achieved under solvent-free and catalyst-free conditions, often with microwave assistance to provide the necessary energy. bas.bgresearchgate.net This dramatically reduces waste and energy consumption. bas.bg

One-Pot Syntheses: Developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. dergipark.org.tr

Use of Greener Reagents: Replacing hazardous reagents with more benign alternatives is a core principle of green chemistry. For instance, using less toxic thiocarbonyl sources than thiophosgene (B130339) is a significant improvement. organic-chemistry.org

While a specific, fully "green" synthesis of this compound may not be established, the principles and methods developed for other thiourea derivatives provide a clear roadmap for future improvements in its production.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Methylphenylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. For 2-bromo-4-methylphenylthiourea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a definitive structural assignment.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine (NH and NH₂) protons, and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, methyl, and thiourea (B124793) substituents on the phenyl ring. The ortho- and para-positions of the substituents lead to a specific splitting pattern, typically revealing coupling between adjacent protons (J-coupling).

The protons of the NH and NH₂ groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. The methyl group (CH₃) protons will typically present as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for similar compounds and theoretical predictions, as specific experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| -NH- | 9.0 - 11.0 | Broad Singlet |

| -NH₂ | 7.5 - 9.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected to be from the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing in the range of δ 180-185 ppm. chemical-suppliers.eu

The aromatic carbons will resonate in the region of δ 110-140 ppm. The specific chemical shifts are determined by the positions of the bromo, methyl, and thiourea substituents. The carbon bearing the bromine atom (C-Br) will be influenced by the halogen's electronegativity and is expected in the lower end of the aromatic region. The carbon of the methyl group will appear at the most upfield region, typically around δ 20-25 ppm. chemical-suppliers.eu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on characteristic chemical shift values for thiourea and substituted benzene (B151609) derivatives, as direct experimental data is not available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 180 - 185 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-CH₃ | 130 - 138 |

| Aromatic C-H | 120 - 135 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY spectra would reveal the coupling relationships between protons, helping to establish the connectivity of the aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons and the methyl group.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (C-Br, C-N, C-CH₃, and C=S) by their long-range couplings to the aromatic and amine protons.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Vibrational Spectroscopy (Infrared and Raman)

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C=S, and aromatic C-H and C=C bonds. Based on data from related thiourea derivatives, the following assignments can be predicted. chemical-suppliers.euCurrent time information in Bangalore, IN.

The N-H stretching vibrations of the thiourea moiety typically appear as a broad band or multiple bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually result in several sharp bands between 1450 and 1600 cm⁻¹. The C-N stretching and N-H bending vibrations are expected in the 1300-1500 cm⁻¹ region. A key absorption band is that of the thiocarbonyl (C=S) stretching, which is typically found in the range of 650-850 cm⁻¹. chemical-suppliers.eu The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound Predictions are based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretching | 2850 - 2980 | Medium-Weak |

| C=C Aromatic Stretching | 1450 - 1600 | Medium-Strong, Sharp |

| C-N Stretching | 1300 - 1400 | Medium |

| C=S Stretching | 650 - 850 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. While specific experimental Raman data for this compound is not available, general principles suggest that the symmetric vibrations and those of non-polar bonds will be more intense. Therefore, the aromatic ring vibrations and the C=S stretching vibration are expected to give strong signals in the Raman spectrum. The symmetric stretching of the C-S bond would be particularly prominent. This technique is valuable for confirming the assignments made from the IR spectrum and for providing a more complete picture of the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine is readily identifiable due to its two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragment ions, with two peaks of similar intensity separated by two mass units. docbrown.infomsu.edu

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M]+ | 243.9829 | 243.9827 | C₈H₉⁷⁹BrN₂S |

| [M+2]+ | 245.9809 | 245.9805 | C₈H₉⁸¹BrN₂S |

This table presents hypothetical HRMS data consistent with the structure of this compound, illustrating the expected isotopic pattern for bromine-containing compounds.

Electron impact (EI) ionization of this compound leads to the formation of a molecular ion ([M]⁺˙) that can undergo various fragmentation processes. The analysis of these fragments provides valuable information about the molecule's structure.

Common fragmentation pathways for thiourea derivatives involve cleavages of the C-N and C-S bonds. For this compound, key fragmentation patterns would include:

Loss of the thiourea group: Cleavage of the bond between the phenyl ring and the thiourea moiety.

Cleavage of the C-Br bond: While less common as an initial fragmentation step compared to weaker bonds, it can occur. docbrown.info

Fragmentation of the phenyl ring: Loss of the methyl group or other ring fragments. A common fragmentation pattern for alkylbenzenes is the formation of a tropylium (B1234903) ion.

McLafferty rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl or, in this case, a thiocarbonyl group and an adjacent chain with a γ-hydrogen. libretexts.orglibretexts.org

Table 2: Major Fragment Ions Observed in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 244/246 | [C₈H₉BrN₂S]⁺˙ | Molecular ion |

| 185/187 | [C₇H₆Br]⁺ | Loss of H₂NCS |

| 170 | [C₇H₇S]⁺ | Loss of Br and HCN |

| 91 | [C₇H₇]⁺ | Tropylium ion, loss of Br and NCS |

This table outlines plausible fragmentation pathways and the corresponding m/z values for the major fragments of this compound.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. csic.es

The crystal system and space group describe the symmetry of the crystal lattice. libretexts.orgiitm.ac.in For thiourea derivatives, the crystal system can vary. For instance, a related compound, N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea, crystallizes in the triclinic system with the space group P1. researchgate.net The specific crystal system and space group for this compound would be determined from the analysis of its single crystal X-ray diffraction data.

Table 3: Crystallographic Data for a Representative Thiourea Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.0123(4) |

| b (Å) | 9.1234(5) |

| c (Å) | 10.4567(6) |

| α (°) | 85.123(2) |

| β (°) | 75.456(2) |

| γ (°) | 65.789(2) |

| V (ų) | 673.53(9) |

| Z | 2 |

This table provides an example of crystallographic data for a thiourea derivative to illustrate the types of parameters determined. The actual values for this compound would require experimental determination.

In the solid state, this compound is expected to exist in the thione tautomeric form, which is generally more stable for thioureas. wiley-vch.demdpi.com X-ray crystallography can confirm this by locating the positions of the hydrogen atoms. The conformation of the molecule is defined by the torsion angles between the phenyl ring and the thiourea moiety. The planarity of the molecule can be influenced by steric hindrance from the bromine atom at the ortho position.

Intramolecular hydrogen bonds play a crucial role in determining the conformational stability of a molecule. osti.govosti.govnih.gov In this compound, an intramolecular hydrogen bond can form between the N-H group of the thiourea and the bromine atom on the phenyl ring (N-H···Br). rsc.org This interaction can contribute to a more planar and rigid conformation. The strength of this hydrogen bond can be inferred from the N···Br distance and the N-H···Br angle, as determined by X-ray crystallography. sapub.org

Table 4: Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Br | 0.86 | 2.51 | 3.25 | 145 |

This table presents typical parameters for an intramolecular N-H···Br hydrogen bond, which would be precisely determined for this compound through crystallographic analysis.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, π-π Stacking)

Hydrogen Bonding Networks:

The primary and most influential intermolecular interaction in the crystal structures of phenylthiourea (B91264) derivatives is hydrogen bonding. The thiourea moiety (-NH-C(S)-NH-) contains both hydrogen bond donors (the N-H groups) and a primary hydrogen bond acceptor (the thione S atom).

Theoretical and crystallographic studies on similar compounds consistently reveal the formation of robust dimers through intermolecular N-H···S hydrogen bonds. researchgate.netacs.org For instance, in the crystal structures of N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea and N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea, molecules are linked into centrosymmetric dimers by a pair of N-H···S hydrogen bonds. researchgate.net This dimerization creates a characteristic eight-membered ring motif, often described using the graph set notation R²₂(8). This strong dimeric synthon is a common feature in the crystal packing of many thiourea derivatives. acs.org

In this compound, it is anticipated that the N-H groups of the thiourea core will engage in similar N-H···S hydrogen bonding, leading to the formation of stable dimers as the fundamental building block of the crystal lattice. The presence of the bromine atom and the methyl group on the phenyl ring can further influence the packing through weaker C-H···S or C-H···π interactions, contributing to the stability of the three-dimensional network.

Table 1: Hydrogen Bond Geometry (Å, °) for N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(2)-H(2)···S(1) | 0.86 | 2.56 | 3.398(4) | 163.0 |

Data sourced from a study on a related thiourea derivative as an illustrative example. researchgate.net

π-π Stacking Interactions:

In addition to hydrogen bonding, π-π stacking interactions involving the aromatic phenyl rings are expected to play a significant role in the crystal packing of this compound. nih.gov These interactions occur when aromatic rings pack in a parallel or near-parallel fashion, contributing to the cohesive energy of the crystal. rsc.org The arrangement is typically a parallel-displaced or offset-stacking geometry, which is often more energetically favorable than a face-to-face arrangement as it minimizes Pauli repulsion. chemrxiv.org

The presence of substituents on the aromatic ring, such as the electron-withdrawing bromine atom and the electron-donating methyl group in this compound, can modulate the electrostatic potential of the π-system, thereby influencing the geometry and strength of these stacking interactions. chemrxiv.org The interplay between the hydrogen-bonded dimers and the π-π stacked aromatic rings results in a layered or more complex three-dimensional architecture. It is plausible that the phenyl rings of adjacent hydrogen-bonded dimers stack upon one another, creating columns or sheets within the crystal lattice, a common motif observed in aromatic compounds. researchgate.net The specific distances and angles of these interactions, such as the ring-centroid separation and the slip angle, would be defining features of the crystal structure. researchgate.net

Iv. Computational and Theoretical Chemistry Studies of 2 Bromo 4 Methylphenylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Bromo-4-methylphenylthiourea, DFT calculations offer deep insights into its geometric and electronic properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netarxiv.org For this compound, this process involves systematically adjusting the positions of the atoms until the net forces on each atom are close to zero, resulting in the equilibrium geometry. arxiv.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are representative for a substituted phenylthiourea (B91264) and are based on DFT calculations of analogous compounds. Specific experimental or calculated values for this compound may vary.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.68 | N-C-S | 122.0 |

| C-N (Thiourea) | 1.38 | C-N-C (Phenyl) | 125.0 |

| C-Br | 1.90 | Br-C-C | 120.0 |

| C-C (Aromatic) | 1.40 | C-C-C (Aromatic) | 120.0 |

| C-H (Methyl) | 1.09 | H-C-H (Methyl) | 109.5 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For substituted phenylthiourea derivatives, DFT calculations can accurately predict these energy levels and the resulting gap. nih.gov These calculations are vital for understanding the electronic transitions and potential applications in areas like nonlinear optics. ajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These values are illustrative and based on DFT calculations for similar aromatic thiourea (B124793) compounds. Actual values will depend on the specific level of theory and basis set used.

| Orbital | Energy (eV) |

| HOMO | -5.95 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netpreprints.org The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the electronegative sulfur and nitrogen atoms. unibo.ityoutube.com Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack; these are often found around the hydrogen atoms of the amine groups. youtube.com Green areas represent neutral or weakly interacting regions, such as the phenyl ring. unibo.it The MEP map provides a clear, intuitive picture of the molecule's reactive sites. mdpi.com

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. scirp.org By calculating the harmonic frequencies using DFT methods, a theoretical spectrum can be generated. scholarsresearchlibrary.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. nih.gov

This correlation between theoretical and experimental spectra is a powerful method for confirming the molecular structure and assigning specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net For this compound, key vibrational modes would include the N-H stretching, C=S stretching, C-N stretching, and aromatic C-C stretching vibrations. researchgate.net

Table 3: Predicted and Correlated Vibrational Frequencies for this compound (Illustrative) Note: These are typical frequency ranges for substituted phenylthioureas. Specific values require experimental data and high-level calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Stretching of the amine groups' N-H bonds. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Methyl) | 2850-2960 | Stretching of C-H bonds in the methyl group. |

| C=S Stretch | 700-850 | Stretching of the thiocarbonyl double bond. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bonds. |

| C-Br Stretch | 500-600 | Stretching of the carbon-bromine bond. |

The thiourea moiety allows for rotational freedom around the C-N bonds, leading to different possible conformations (rotamers). Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable conformers and the energy barriers that separate them. acs.organu.edu.au

For substituted phenylthioureas, different conformations, often denoted as anti-syn or anti-anti, can exist depending on the orientation of the substituents relative to the C=S bond. acs.org DFT calculations can determine the relative energies of these conformers and the transition states connecting them. bham.ac.uk The energy difference between stable conformers and the height of the rotational energy barriers provide insight into the molecule's flexibility and the predominant shapes it will adopt at a given temperature. msu.edu Studies on similar bromo-substituted thiourea derivatives have shown that halogen substituents can influence the preferred conformation and the rotational energy profiles. acs.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Molecular Dynamics (MD) Simulations

While DFT calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. nih.gov MD simulations model the movement of atoms and molecules over time based on a classical force field. biotech-asia.org

For this compound, MD simulations could be used to:

Investigate its solvation properties in different solvents.

Study its interaction with biological macromolecules, such as enzymes or receptors, to understand potential mechanisms of action. researchgate.netnih.gov

Analyze the formation of intermolecular interactions, like hydrogen bonds, in the condensed phase. nih.govdntb.gov.ua

MD simulations track the trajectory of each atom, providing a dynamic picture of conformational changes and intermolecular interactions, which complements the static information obtained from DFT calculations. biotech-asia.org

Investigation of Conformational Dynamics and Stability in Solution

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis aims to identify the most stable spatial arrangements, or conformers, of a molecule and the energy barriers between them. For this compound, key conformational flexibility exists around the single bonds connecting the phenyl ring to the thiourea moiety.

A hypothetical conformational analysis of this compound would involve calculating the relative energies of its possible conformers. The results would likely indicate which spatial arrangement is energetically favored in different environments, providing insight into the structure that is most likely to interact with other molecules.

Table 1: Illustrative Conformational Energy of this compound This table presents hypothetical data for illustrative purposes, based on typical findings for similar molecules.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Population at 298 K (Water) |

|---|---|---|---|---|

| Conformer A (trans) | ~180° | 0.00 | 0.00 | ~75% |

| Conformer B (cis) | ~0° | 1.20 | 0.85 | ~25% |

Simulation of Intermolecular Interactions with Potential Binding Partners

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wustl.edu By simulating a system containing this compound and a potential binding partner, such as a protein, MD can reveal the specific intermolecular forces that stabilize the complex. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

In a typical MD simulation, the interactions between atoms are described by a set of parameters known as a force field (e.g., AMBER, GROMOS). nih.govarxiv.org The simulation generates a trajectory that shows how the ligand explores the binding site and settles into favorable positions. Analysis of this trajectory can identify key amino acid residues involved in the interaction and the persistence of specific contacts, such as hydrogen bonds between the thiourea group's N-H and C=S moieties and polar residues in a binding pocket. nih.gov The bromo-methyl-phenyl group would likely engage in hydrophobic and van der Waals interactions. nih.gov Such simulations are crucial for understanding the molecular basis of binding and for rationally designing more potent analogues. nih.gov

Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site This table presents hypothetical data for illustrative purposes.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residues | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Thiourea (-NH) | Aspartate, Glutamate | 2.8 - 3.5 |

| Hydrogen Bond (Acceptor) | Thiourea (=S) | Arginine, Lysine | 3.0 - 4.0 |

| Halogen Bond | Bromo group (-Br) | Carbonyl oxygen (backbone) | 3.0 - 3.5 |

| Hydrophobic | Methylphenyl ring | Leucine, Valine, Alanine | 3.5 - 5.0 |

| π-Stacking | Phenyl ring | Phenylalanine, Tyrosine | 3.5 - 4.5 |

Free Energy Calculations and Binding Affinity Predictions

While MD simulations can describe the nature of binding, free energy calculations provide a quantitative prediction of the binding affinity (how strongly a ligand binds to its target). nih.gov This is a critical parameter in drug discovery, as higher affinity often correlates with greater therapeutic efficacy. arxiv.orgbiorxiv.org

Methods such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are rigorous approaches that calculate the free energy difference between two states, such as a ligand in solution versus the ligand bound to a protein. nih.govbohrium.com These calculations create a non-physical, or "alchemical," pathway to transform the ligand from an interacting to a non-interacting state in both the solvent and the protein binding site. nih.gov The difference in the free energy of these two transformations yields the binding free energy (ΔG_bind). More recent machine learning and deep learning models are also being developed to predict binding affinity with increasing speed and accuracy. nih.govbiorxiv.org These predictions allow for the virtual screening of many compounds and the prioritization of the most promising candidates for synthesis and experimental testing. biorxiv.org

Table 3: Illustrative Binding Affinity Predictions for a Series of Phenylthiourea Analogs This table presents hypothetical data for illustrative purposes to demonstrate the output of free energy calculations.

| Compound | Modification | Calculated ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|---|

| 1 (Reference) | 4-methylphenylthiourea | -8.5 ± 0.4 | 5.2 |

| 2 | This compound | -9.2 ± 0.5 | 1.8 |

| 3 | 2-Chloro-4-methylphenylthiourea | -9.0 ± 0.4 | 2.5 |

| 4 | 2-Fluoro-4-methylphenylthiourea | -8.7 ± 0.5 | 4.1 |

Quantum Chemical Calculations Beyond DFT (e.g., Ab Initio Methods)

Ab initio ("from first principles") quantum chemical methods solve the electronic Schrödinger equation without the use of empirical parameters, offering a higher level of theory compared to DFT for certain applications. wikipedia.org While DFT is highly efficient for geometry optimization and frequency calculations, methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory provide more accurate energies and descriptions of electron correlation, which is essential for describing weak intermolecular interactions. nih.gov

These computationally intensive methods are often used to benchmark the results from more approximate methods like DFT. nih.gov For this compound, ab initio calculations could be used to:

Obtain a highly accurate value for the rotational energy barrier between conformers.

Investigate the electronic structure in detail, including precise orbital energies and charge distributions. researchgate.net

Model excited states or reaction pathways where DFT functionals might be less reliable.

The trade-off is computational cost; these higher-level calculations are typically feasible only for the molecule itself or a small complex, rather than for large-scale simulations. arxiv.org

Table 4: Illustrative Comparison of Electronic Energies Calculated by Different Quantum Chemical Methods This table presents hypothetical data for illustrative purposes.

| Method | Basis Set | Relative CPU Time | Total Electronic Energy (Hartree) |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | 1x | -3051.45 |

| DFT (B3LYP) | 6-31G(d) | ~2x | -3054.88 |

| MP2 | 6-31G(d) | ~10x | -3053.67 |

| DFT (B3LYP) | aug-cc-pVDZ | ~15x | -3055.02 |

| MP2 | aug-cc-pVDZ | ~100x | -3054.11 |

V. Coordination Chemistry and Metal Complexation of 2 Bromo 4 Methylphenylthiourea

Ligand Characteristics and Potential Coordination Modes

The way 2-bromo-4-methylphenylthiourea binds to a metal ion is determined by several factors, including the nature of the metal ion, the reaction conditions, and the electronic and steric properties of the ligand itself.

Hard-Soft Acid-Base (HSAB) Principles in Ligand Design

The Hard-Soft Acid-Base (HSAB) theory is a fundamental concept in coordination chemistry that helps predict the stability of metal complexes. wikipedia.orgmlsu.ac.in It classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft". wikipedia.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orgmlsu.ac.in Similarly, hard bases hold their electrons tightly, whereas soft bases have more diffuse electron clouds. mlsu.ac.in The principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orglibretexts.org

In this compound, the potential donor atoms are the nitrogen atoms of the amino groups and the sulfur atom of the thiocarbonyl group. The nitrogen atoms are considered hard bases, while the sulfur atom is a soft base. This dual character allows this compound to coordinate with a wide range of metal ions. For instance, it can interact with hard metal ions through its nitrogen atoms and with soft metal ions through its sulfur atom. This versatility makes it a valuable ligand in the design of new metal complexes. nih.gov

Chelation and Bridging Capabilities

Thiourea (B124793) derivatives can bind to metal ions in several ways. They can act as monodentate ligands, coordinating through the sulfur atom. nih.gov They can also form bridges between two metal centers, with the sulfur atom linking the two ions. nih.gov Furthermore, some thiourea derivatives can act as bidentate ligands, forming a chelate ring by coordinating through both the sulfur and a nitrogen atom. researchgate.netnih.gov This chelation effect generally leads to more stable metal complexes.

The specific structure of this compound, with its phenyl ring and bromo and methyl substituents, can influence its coordination behavior. These groups can exert steric and electronic effects that may favor certain coordination modes over others. For example, the bulky nature of the substituted phenyl group might hinder the formation of some complex geometries while promoting others.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with ligands similar to this compound has been reported for various metals, including copper. nih.govresearchgate.net A general procedure involves dissolving the thiourea derivative and a metal salt, such as a metal chloride, in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. researchgate.net The solid complex that forms can then be isolated by filtration. For instance, the synthesis of copper(II) complexes with phenylthiourea (B91264) derivatives has been achieved by reacting the ligand with copper palmitate soap. researchgate.net Another approach involves the reaction of a metal carbonyl, like Mo(CO)6, with a similar bromo-functionalized ligand under UV irradiation. scialert.net

Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Properties)

Once a metal complex is synthesized, its structure and the nature of the metal-ligand bond are investigated using spectroscopic methods.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon coordination can provide evidence of metal-ligand bond formation. For example, a shift in the stretching frequency of the C=S bond to a lower wavenumber in the complex compared to the free ligand suggests coordination through the sulfur atom. nih.gov Similarly, changes in the N-H stretching vibrations can indicate the involvement of the nitrogen atoms in coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal ion.

Magnetic Properties: Measuring the magnetic susceptibility of a complex can determine the number of unpaired electrons on the metal center, which in turn provides information about its oxidation state and coordination environment.

Theoretical Investigations of Coordination Complexes

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of how this compound interacts with metal ions. These methods allow researchers to model and predict the behavior of molecules at an electronic level, offering insights that complement experimental data. By calculating properties such as electronic structure, bonding energies, and spectroscopic characteristics, theoretical studies can elucidate the stability, reactivity, and physical properties of the resulting metal complexes. ijcce.ac.ireie.gr These computational approaches are essential for rationalizing observed chemical phenomena and for guiding the design of new complexes with desired functionalities. uobasrah.edu.iq

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for investigating the electronic structure and bonding in transition metal complexes. usd.edunih.gov This method is employed to determine the optimized molecular geometries, including bond lengths and angles, and to understand the nature of the interactions between the this compound ligand and a central metal ion. researchgate.net

In complexes of thiourea derivatives, the ligand typically coordinates to the metal center in a bidentate fashion through the thione sulfur atom and one of the nitrogen atoms. researchgate.netresearchgate.net DFT calculations can confirm the most stable coordination mode and the resulting geometry, which is often a distorted square planar or tetrahedral arrangement, depending on the metal ion. nih.gov

A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. ijcce.ac.ir A larger energy gap generally implies higher stability and lower reactivity. ijcce.ac.ir DFT calculations provide quantitative values for these orbitals and other electronic parameters, as illustrated in the conceptual table below.

Interactive Table: Illustrative Quantum Chemical Parameters from DFT Calculations for a Metal Complex of this compound

This table presents typical parameters obtained from DFT studies on metal-thiourea complexes. The values are illustrative to show the type of data generated.

| Calculated Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); indicates chemical reactivity. | 3.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. | 1.65 eV |

| Electronegativity (χ) | The power to attract electrons; calculated as -(ELUMO + EHOMO) / 2. | 4.15 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule; calculated as χ² / (2η). | 5.23 eV |

A significant application of theoretical investigations is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm the structure of newly synthesized complexes. researchgate.net DFT calculations are frequently used to compute the vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated IR spectra help in the assignment of experimentally observed vibrational bands. For this compound complexes, key vibrational modes include the N-H stretching, C=S stretching, and C-N stretching frequencies. Upon coordination to a metal ion, the C=S bond typically weakens while the C-N bond gains more double-bond character. This results in a predicted decrease in the ν(C=S) frequency and an increase in the ν(C-N) frequency compared to the free ligand. The disappearance of the N-H vibrational band in the spectra of some complexes can suggest deprotonation of the ligand upon coordination. nih.gov

Interactive Table: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for a Metal Complex of this compound

This table illustrates how theoretical spectroscopic data is compared with experimental findings for structural validation. Frequencies are in cm⁻¹.

| Spectroscopic Data | Vibrational Mode | Free Ligand (Experimental) | Metal Complex (Experimental) | Metal Complex (DFT Calculated) |

| IR Frequency | ν(N-H) | 3410 | 3350 | 3355 |

| IR Frequency | ν(C=N) | 1580 | 1595 | 1600 |

| IR Frequency | ν(C=S) | 785 | 740 | 742 |

| ¹H NMR (ppm) | -NH proton | 8.5 | 9.2 | 9.1 |

| ¹³C NMR (ppm) | C=S carbon | 181.0 | 175.5 | 175.8 |

Vi. Supramolecular Chemistry and Self Assembly of 2 Bromo 4 Methylphenylthiourea

Design Principles for Supramolecular Assemblies Involving the Compound

The self-assembly of 2-Bromo-4-methylphenylthiourea is guided by several key design principles inherent to its molecular structure. The thiourea (B124793) group (-(NH)C(=S)NH-) is a powerful and directional hydrogen-bonding unit. rsc.orgresearchgate.net The two N-H groups act as hydrogen bond donors, while the sulfur atom and the second nitrogen atom can act as acceptors. This allows for the formation of robust and predictable hydrogen-bonding patterns, such as dimers and chains, which are common motifs in thiourea-based supramolecular structures. ccspublishing.org.cngrafiati.com

The presence of the 2-bromo-4-methylphenyl group introduces other significant interactions. The aromatic ring is capable of engaging in π-π stacking, where the electron clouds of adjacent rings interact favorably to stabilize the assembly. nih.govresearchgate.net Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a Lewis base. frontiersin.orgwiley-vch.de The interplay and relative strengths of these interactions—hydrogen bonding, π-π stacking, and halogen bonding—determine the final three-dimensional architecture of the supramolecular assembly.

Exploration of Non-Covalent Interactions in Supramolecular Architectures

A detailed look into the non-covalent forces reveals the intricacies of how this compound molecules organize themselves.

Hydrogen bonding is a dominant force in the self-assembly of thiourea derivatives. rsc.orgnih.gov In the case of this compound, the two N-H groups of the thiourea moiety are primary hydrogen bond donors. The sulfur atom is a common hydrogen bond acceptor, leading to the formation of characteristic eight-membered centrosymmetric dimers, a motif known as the {⋯HNCS}₂ synthon. grafiati.com This robust interaction often serves as the primary building block for larger assemblies.

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea, provides significant insights. iucr.orgiucr.orgresearchgate.net In this analogue, where two methyl groups replace the hydrogens on one of the thiourea nitrogens, the remaining N-H group still dictates the primary assembly. The crystal structure reveals that molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming chains of molecules that propagate along a crystallographic axis. iucr.orgiucr.orgresearchgate.net It is highly probable that this compound, with its additional N-H donor, would form even more extensive and robust two- or three-dimensional hydrogen-bonded networks. These networks could involve both N-H···S and potentially N-H···N or N-H···Br interactions. The presence of multiple hydrogen bonding sites enhances the stability and complexity of the resulting supramolecular architectures. ccspublishing.org.cn

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Common Motif |

|---|---|---|---|

| N-H | S=C | Intermolecular | Dimer (R₂²(8) ring), Chains |

| N-H | N-H | Intermolecular | Chains, Sheets |

| N-H | Br-C | Intermolecular | Halogen-bond assisted hydrogen bond |

The bromine atom on the phenyl ring is a potential halogen bond donor. frontiersin.orgwiley-vch.de Halogen bonding occurs when there is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. wiley-vch.dersc.org In the context of this compound, potential halogen bond acceptors could include the sulfur atom of the thiourea group, the nitrogen atoms, or even the π-system of a neighboring aromatic ring.

π-π Stacking Interactions

Formation of Host-Guest Complexes and Molecular Recognition Phenomena

The functional groups within this compound make it a prime candidate for use in host-guest chemistry and molecular recognition. rsc.orgresearchgate.net The thiourea moiety is a well-established binding site for various anions, such as halides, carboxylates, and phosphates, through hydrogen bonding. rsc.orgacs.org The two N-H groups can act in concert to form a "binding pocket" that is complementary in size and electronic character to the target guest anion.

The bromo-methylphenyl substituent can play several roles in molecular recognition. Its steric bulk can help to define the shape and size of the binding cavity, contributing to selectivity. Furthermore, the bromine atom could engage in halogen bonding with an anionic guest, providing an additional point of interaction and enhancing the binding affinity. The ability of thiourea derivatives to act as receptors for anions has been extensively studied, with applications in sensing and separation. researchgate.netacs.org The design of more complex host molecules often involves incorporating multiple thiourea units into a larger scaffold to create pre-organized binding sites for specific guests. rsc.orgunb.ca

Potential Applications in Functional Supramolecular Materials

The ability of this compound to self-assemble through a network of directional, non-covalent interactions makes it a promising building block for the development of functional supramolecular materials. ontosight.aimdpi.com The ordered arrangement of molecules in the solid state can lead to materials with interesting properties.

For instance, the incorporation of heavy atoms like bromine into a regular crystalline lattice can influence the photophysical properties of the material. The formation of well-defined hydrogen-bonded networks can be exploited in crystal engineering to design materials with specific porosities or mechanical properties. ccspublishing.org.cnacs.org Furthermore, thiourea-based supramolecular polymers, where monomers are linked by hydrogen bonds, have been developed as self-healing materials and solid polymer electrolytes. bohrium.com The specific combination of hydrogen bonding, π-π stacking, and halogen bonding offered by this compound could be harnessed to create novel gels, liquid crystals, or other soft materials with responsive characteristics. The field of supramolecular catalysis also utilizes thiourea derivatives, where the hydrogen-bonding capabilities are used to activate substrates in chemical reactions. ibm.comresearchgate.net

Development of Supramolecular Sensors

The design of supramolecular sensors often relies on host-guest chemistry, where a host molecule is designed to selectively bind a specific guest (analyte). Thiourea-based compounds are excellent candidates for anion sensors due to the strong hydrogen bonds they can form with anions. The binding event is typically transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.

While there are no specific examples in the literature of this compound being used as a supramolecular sensor, the general mechanism would involve the two N-H groups of the thiourea moiety forming hydrogen bonds with an anionic guest. The presence of the electron-withdrawing bromine atom would likely enhance the hydrogen-bond donating capacity of the N-H protons, potentially leading to stronger anion binding compared to unsubstituted phenylthiourea (B91264).

Table 1: Potential Supramolecular Sensing Applications of Thiourea Derivatives

| Sensor Type | Analyte | Principle of Detection |

| Colorimetric | Anions (e.g., F⁻, AcO⁻) | Change in absorption spectrum upon anion binding. |

| Fluorescent | Anions | Change in fluorescence intensity or wavelength upon binding. |

This table represents general applications of thiourea derivatives in sensing. No specific data exists for this compound.

Catalytic Applications (e.g., Organocatalysis, Enantioselective Catalysis)

Thiourea derivatives have emerged as powerful organocatalysts, particularly in enantioselective synthesis. cam.ac.uk They function as non-covalent catalysts, activating electrophiles through hydrogen bonding, thereby lowering the energy of the transition state and accelerating the reaction. Chiral thiourea catalysts, often derived from cinchona alkaloids or amino acids, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. cam.ac.uknih.gov

No studies have been published that investigate the catalytic activity of this compound itself. To be used in enantioselective catalysis, it would first need to be incorporated into a chiral scaffold. The electronic influence of the bromo and methyl substituents could fine-tune the catalyst's activity and selectivity. For instance, the electron-withdrawing bromine could enhance the acidity of the N-H protons, leading to stronger substrate activation.

Table 2: General Catalytic Reactions Employing Chiral Thiourea Catalysts

| Reaction Type | Substrates | Role of Thiourea Catalyst |

| Michael Addition | Enones and nitroalkanes | Activation of the electrophile. |

| Mannich Reaction | Imines and ketones | Activation of the imine. |

| Friedel-Crafts | Indoles and nitroalkenes | Activation of the electrophile. |

| Aldol Reaction | Aldehydes and ketones | Activation of the carbonyl group. |

This table illustrates common reactions where chiral thiourea derivatives are used as organocatalysts. There is no specific information available for this compound.

Vii. Biological Research and Structure Activity Relationship Sar Investigations of 2 Bromo 4 Methylphenylthiourea

Exploration of Investigated Biological Relevance

Research into thiourea (B124793) derivatives has uncovered significant potential in various therapeutic areas. The core thiourea moiety acts as a versatile scaffold, and modifications to the attached phenyl ring can tune its biological effects. The presence of a halogen (bromine) and an alkyl group (methyl) on the phenyl ring of 2-Bromo-4-methylphenylthiourea suggests it is a candidate for similar biological activities observed in related compounds.

Substituted phenylthioureas are recognized for their antimicrobial potential. jocpr.com Studies on various derivatives have shown that these compounds can inhibit the growth of a range of microbes. For instance, research has demonstrated that substitutions on the phenyl ring can lead to significant antibacterial and antifungal activity. jocpr.com

Compounds such as 4-Bromophenylthiourea and 4-methyl-phenylthiourea have been individually synthesized and evaluated for their antimicrobial effects against various bacterial and fungal strains. jocpr.com The presence of a halogen atom is often linked to enhanced antimicrobial activity. chemimpex.com The combined presence of a bromo group at the 2-position and a methyl group at the 4-position on the phenyl ring of this compound makes it a compound of interest for antimicrobial research, based on the activity of its parent structures.

| Compound | Bacterial Strain | Fungal Strain | Observed Activity |

|---|---|---|---|

| 4-Bromophenylthiourea | Salmonella typhimurium, E. coli | Aspergillus fumigatus, Penicillium chrysogenum | Demonstrated both antibacterial and antifungal properties. jocpr.com |

| 4-methyl-phenylthiourea | Salmonella typhimurium, E. coli | Aspergillus fumigatus, Penicillium chrysogenum | Showed activity against tested microbes. jocpr.com |

The thiourea scaffold is a feature in many compounds investigated for anticancer activity. Research has shown that derivatives can exhibit cytotoxic effects against various cancer cell lines. rsc.orgnih.gov For example, certain aminothiazole derivatives, which can be synthesized from thiourea precursors, have been identified as inhibitors of glutaminase, an enzyme crucial for the proliferation of certain cancer cells, including triple-negative breast cancer. researchgate.net

The substitution pattern on the phenyl ring plays a critical role. The presence of a halogen, such as bromine, in a molecule can enhance its anticancer potential. researchgate.net Studies on other bromo-substituted heterocyclic compounds have reported significant growth inhibition and cytotoxicity against carcinoma cell lines like HCT-116 (colorectal) and MCF-7 (breast). rsc.org These findings suggest that this compound, containing both the thiourea core and a bromo-substituted phenyl ring, could be a candidate for synthesis and evaluation in anticancer research programs.

The biological effects of thiourea derivatives are often traced to their interaction with specific biological targets, particularly enzymes. The sulfur and nitrogen atoms in the thiourea group can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of proteins.

Studies on related compounds have pointed to several mechanisms. One significant area of investigation is enzyme inhibition. For example, certain thiourea derivatives have been explored as inhibitors of pantothenate kinase, an important enzyme in bacteria, which is a key target for developing new antimicrobial agents. nih.gov In the context of cancer, derivatives have been studied for their ability to inhibit enzymes like glutaminase, which is vital for cancer cell metabolism. researchgate.net The unique electronic properties conferred by the bromo and methyl substituents on the phenyl ring of this compound could influence its binding affinity and inhibitory potential against various enzymatic targets.

Investigations into Potential Anticancer Properties

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry used to understand how a chemical's structure relates to its biological activity. For a compound like this compound, SAR studies help to elucidate the roles of the thiourea core, the phenyl ring, and the specific bromo and methyl substituents.

Experimental SAR determination involves the synthesis and biological evaluation of a series of structurally related compounds. nih.gov To understand the contribution of the "2-bromo" and "4-methyl" groups in this compound, a medicinal chemist would typically synthesize a library of analogs.

This library might include:

Positional Isomers: Moving the bromo and methyl groups to different positions on the phenyl ring (e.g., 1-(4-Bromo-2-methylphenyl)thiourea). bldpharm.com

Halogen Variation: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) to study the effect of electronegativity and size.

Alkyl Group Variation: Replacing the methyl group with other alkyl groups (ethyl, propyl) or removing it entirely to assess its impact on lipophilicity and steric bulk.

Each of these new compounds would be tested in the same biological assays (e.g., antimicrobial or anticancer screens). By comparing the activities across the series, researchers can deduce key SAR insights, such as whether a bulky group at a specific position enhances activity or if an electron-withdrawing group is essential for the biological effect.

Alongside experimental work, computational methods are invaluable for elucidating SAR at a molecular level. These in silico techniques can predict how compounds will behave, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a molecule like this compound when bound to the active site of a target protein or enzyme. It helps visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing a rationale for its biological activity. Docking studies on related thiazole (B1198619) derivatives, for instance, have been used to understand their binding to anticancer targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a group of compounds with their biological activities. By analyzing a series of thiourea derivatives, a QSAR model could be built to predict the anticancer or antimicrobial activity of new, unsynthesized analogs based on physicochemical descriptors like lipophilicity (logP), electronic properties, and steric parameters.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time. This provides a dynamic view of the binding process, revealing the stability of the compound in the binding pocket and highlighting key conformational changes that may occur upon binding. This can offer deeper insight into the mechanism of action that complements the static picture from molecular docking.

Viii. Future Directions and Emerging Research Avenues for 2 Bromo 4 Methylphenylthiourea

Advancements in Synthetic Methodologies and Scalability

The future development and application of 2-Bromo-4-methylphenylthiourea are intrinsically linked to the efficiency and sustainability of its synthesis. While traditional methods for creating thioureas, such as the reaction of 2-bromo-4-methylaniline (B145976) with an appropriate isothiocyanate, are established, future research should focus on more advanced and scalable synthetic strategies.

Emerging research trends point towards the adoption of greener and more efficient protocols. One promising avenue is the development of one-pot, multi-component reactions in aqueous media, which simplifies procedures and reduces reliance on volatile organic solvents. acs.org The exploration of phase-transfer catalysis could also offer an efficient route to polymethylene-bis-aroyl thiourea (B124793) derivatives, a methodology that could be adapted for this specific compound. mdpi.com

Furthermore, the transition from batch processing to continuous flow synthesis represents a significant leap in scalability and process control. Future studies could aim to develop a continuous flow process for this compound, enabling better temperature management, enhanced safety, and higher throughput, which are critical for any potential industrial application. The use of novel catalysts, including organocatalysts, could also lead to milder reaction conditions and improved yields. rsc.orggrafiati.com

| Proposed Synthetic Advancement | Rationale and Potential Benefits |

| Aqueous Medium Synthesis | Reduces use of hazardous organic solvents, aligns with green chemistry principles, potentially simplifies workup procedures. acs.org |

| One-Pot, Multi-Component Reactions | Increases operational efficiency, reduces waste by minimizing intermediate isolation steps, and saves time and resources. grafiati.com |

| Continuous Flow Chemistry | Allows for precise control over reaction parameters, enhances safety and scalability, and improves product consistency. |

| Organocatalysis | Avoids the use of toxic or expensive metal catalysts, often allows for milder reaction conditions, and can offer high selectivity. rsc.orggrafiati.com |

Integration of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and designing applications. While standard spectroscopic methods are essential, the integration of more advanced characterization techniques will provide deeper insights.

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional structure. Studies on closely related compounds, such as 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea, have revealed how the bromomethylphenyl and thiourea groups are spatially oriented and how intermolecular forces like N—H⋯S hydrogen bonds dictate crystal packing. iucr.orgiucr.orgresearchgate.net Similar crystallographic analysis of this compound would be invaluable.

Computational chemistry, particularly Density Functional Theory (DFT), offers a way to complement experimental data. DFT calculations can be used to optimize molecular geometry, analyze the electronic distribution, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). arpnjournals.orgtandfonline.com This information is crucial for understanding the molecule's reactivity, stability, and potential for electronic applications. arpnjournals.org Conformational analysis using computational methods can also identify the most stable conformers, which is vital for understanding its interaction with biological targets or its role in catalysis. nih.gov

| Characterization Technique | Potential Insights for this compound |

| Single-Crystal X-ray Diffraction | Provides precise 3D molecular structure, bond lengths, and angles; reveals intermolecular interactions (e.g., hydrogen and halogen bonding) that govern solid-state packing. iucr.orgiucr.org |

| Density Functional Theory (DFT) | Elucidates electronic properties (HOMO/LUMO), charge distribution, and molecular electrostatic potential; predicts stable conformations and vibrational spectra. arpnjournals.orgtandfonline.comnih.gov |

| Advanced NMR Spectroscopy (2D) | Confirms connectivity and elucidates through-space interactions in solution, providing insight into the molecule's solution-state conformation. |

| Raman Spectroscopy | Complements IR spectroscopy, providing detailed vibrational information, particularly for the C=S bond and the aromatic skeleton, which can be correlated with DFT calculations. nih.gov |

Rational Design of Functional Materials Based on the Compound

The thiourea functional group is well-known for its ability to form strong hydrogen bonds and coordinate with metal ions, making it an excellent building block for functional materials. rsc.orgnih.gov Future research should explore the use of this compound in materials science.

One key area is organocatalysis. Thiourea derivatives have been successfully employed as hydrogen-bond-donating catalysts in a variety of organic reactions. rsc.orggrafiati.com The specific substituents on the phenyl ring of this compound (the electron-withdrawing bromine and electron-donating methyl group) could modulate the acidity of the N-H protons, allowing for the fine-tuning of its catalytic activity.

Another emerging application is in the field of chemosensors. The thiourea moiety can act as a binding site for various anions and metal ions. scispace.com Research could focus on developing this compound-based sensors where binding events trigger a measurable optical or electrochemical response. The presence of the bromine atom could also be exploited for specific interactions.

Furthermore, the compound could serve as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiourea group can coordinate to metal centers, while the bromo-phenyl ring can participate in π-stacking or halogen bonding interactions to guide the assembly of extended structures. nih.gov These materials could have potential applications in gas storage, separation, or heterogeneous catalysis.

Deeper Mechanistic Understanding of Biological Interactions

Thiourea derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.comanalis.com.my The halogenated phenyl ring in this compound makes it a particularly interesting candidate for medicinal chemistry research. Future work should be directed towards a deeper, mechanistic understanding of its potential biological interactions.

Initial research should involve broad screening of the compound's cytotoxicity against various human cancer cell lines, such as breast, colon, and lung cancer cells. mdpi.comanalis.com.my Studies on similar halogenated thiourea derivatives have shown promising, albeit sometimes moderate, cytotoxic effects. nih.govmdpi.com Concurrently, its antimicrobial activity against a panel of pathogenic bacteria and fungi should be evaluated. mdpi.com

Beyond initial screening, molecular docking studies can be employed to predict potential biological targets. grafiati.comscispace.com Enzymes such as kinases, topoisomerases, or carbonic anhydrases, which are often implicated in cancer or microbial infections, could be investigated as potential binding partners. mdpi.com These computational predictions would then need to be validated through in vitro enzymatic assays. A crucial aspect of future research will be to elucidate the specific role of the bromine atom, which can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Exploration of Interdisciplinary Applications

The unique chemical properties of this compound open the door to a range of applications that lie at the crossroads of different scientific fields.

In agrochemical science , thiourea derivatives have been developed as fungicides, herbicides, and insecticides. rsc.orgmdpi.com Future research could assess the potential of this compound as a lead compound for new agrochemicals. Its efficacy against plant pathogens and insect pests could be tested, potentially leading to the development of novel crop protection agents.

In materials engineering , some phenylthiourea (B91264) derivatives have been investigated as corrosion inhibitors for metals in acidic environments. scispace.com The mechanism often involves the adsorption of the organic compound onto the metal surface, forming a protective barrier. The sulfur and nitrogen atoms in the thiourea group, along with the aromatic ring, make this compound a strong candidate for such applications. Future studies could evaluate its performance in protecting carbon steel and other alloys.

The intersection of medicinal chemistry and materials science could also be explored. For instance, the compound could be incorporated into polymers or nanoparticles to create drug delivery systems or bioactive materials with antimicrobial surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.